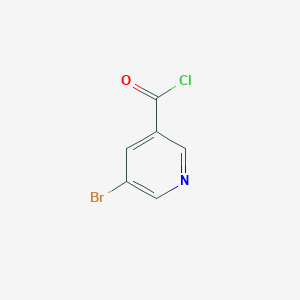

5-Bromonicotinoyl chloride

Übersicht

Beschreibung

5-Bromonicotinoyl chloride is a chemical compound with the molecular formula C6H3BrClNO and a molecular weight of 220.45 . It is used as a building block in the preparation of fosmidomycin analogs, which are antimalarial compounds with DXR inhibition activity . It has also been used in the preparation of cupsin 1, an upregulator of survival motor neuron (SMN) protein-1 .

Synthesis Analysis

The synthesis of 5-Bromonicotinoyl chloride has been mentioned in the context of an improved preparation method of nicergoline . The process involves a condensation reaction between the 5-bromonicotinic acid chloride intermediate and 1-methyl-10α-methoxy-ergosterol .Molecular Structure Analysis

The InChI code for 5-Bromonicotinoyl chloride is 1S/C6H3BrClNO/c7-5-1-4(6(8)10)2-9-3-5/h1-3H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

5-Bromonicotinoyl chloride is a solid substance under normal conditions . It has a boiling point of 265.4°C at 760 mmHg and a melting point of 75°C . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Cancer Research

5-Bromonicotinoyl chloride has been shown to be an inhibitor of some cancer cells . This makes it a valuable compound in cancer research, particularly in studies looking at the mechanisms of cancer cell growth and proliferation.

Enzyme Inhibition

This compound has been shown to inhibit the enzyme phosphatidylinositol 3-kinase (PI3K) in a specific ligand-dependent manner . PI3K is an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes 5-Bromonicotinoyl chloride a useful tool in studying these processes.

Synthetic Chemistry

5-Bromonicotinoyl chloride can be used in synthetic chemistry as a building block for the synthesis of more complex molecules . Its bromine and chloride groups make it a versatile reagent that can participate in a variety of chemical reactions.

Pharmaceutical Research

Given its potential as a cancer cell inhibitor, 5-Bromonicotinoyl chloride could be used in pharmaceutical research for the development of new drugs .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 5-Bromonicotinoyl chloride is the enzyme phosphatidylinositol 3-kinase (PI3K) . PI3K plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

5-Bromonicotinoyl chloride inhibits the activity of PI3K in a ligand-dependent manner . It is thought to bind to the enzyme and inhibit its activity through hydrogen bonding interactions .

Biochemical Pathways

By inhibiting PI3K, 5-Bromonicotinoyl chloride affects the phosphatidylinositol signaling system . This system is responsible for the production of phosphatidylinositol 3,4,5-triphosphate (PIP3), a secondary messenger molecule involved in the regulation of various cellular processes .

Pharmacokinetics

It is known to havehigh gastrointestinal absorption and is considered blood-brain barrier permeant .

Result of Action

The inhibition of PI3K by 5-Bromonicotinoyl chloride can lead to a decrease in the production of PIP3, affecting various cellular processes regulated by this molecule . This includes processes such as cell growth and survival, which could potentially explain its observed inhibitory effects on some cancer cells .

Action Environment

The action of 5-Bromonicotinoyl chloride can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Furthermore, its safety profile indicates that it is corrosive and can cause severe skin burns and eye damage , suggesting that its handling and use require appropriate safety measures.

Eigenschaften

IUPAC Name |

5-bromopyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-5-1-4(6(8)10)2-9-3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDREJRIXNEGEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381757 | |

| Record name | 5-BROMONICOTINOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromonicotinoyl chloride | |

CAS RN |

39620-02-5 | |

| Record name | 5-BROMONICOTINOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39620-02-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of 5-Bromonicotinoyl chloride in synthetic chemistry?

A1: 5-Bromonicotinoyl chloride serves as a versatile building block in organic synthesis. It readily reacts with nucleophiles like amines and alcohols due to the electrophilic nature of its acyl chloride group.

- Example 1: In the synthesis of anticoccidial agents, 5-Bromonicotinoyl chloride is reacted with ammonia to yield 5-bromonicotinamide, which is then further modified to create a library of compounds. []

- Example 2: In the development of a novel chemical delivery system for zidovudine (AZT), 5-Bromonicotinoyl chloride is used to acylate the 5′-OH group of AZT. This step is crucial for linking the targetor moiety (modified dihydropyridine) to the drug molecule. []

Q2: How does the structure of derivatives synthesized from 5-Bromonicotinoyl chloride affect their anticoccidial activity?

A2: Research indicates that modifications to the pyridine ring and the amide group of 5-nitronicotinamide, a derivative of 5-Bromonicotinoyl chloride, significantly influence its anticoccidial activity. For instance:

- N-Substitution: Modifying the amide nitrogen with alkyl, alkanoyl, alkenoyl, or aromatic acyl groups generally leads to compounds with potent anticoccidial activity. Lower alkyl substituents on the amide nitrogen tend to be more effective. []

Q3: Are there any reported studies investigating the stability of 5-Bromonicotinoyl chloride derivatives under different conditions?

A3: While the provided abstracts don't directly address the stability of 5-Bromonicotinoyl chloride itself, one study examines the stability of a zidovudine chemical delivery system (CDS) incorporating a modified 1,4-dihydropyridine targetor derived from 5-Bromonicotinoyl chloride. [] This research highlights the importance of stability studies for drug delivery systems and suggests that modifications to the dihydropyridine structure can influence the stability of the resulting conjugate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)

![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)

![1-Bromo-4-[5-(4-bromophenoxy)pentoxy]benzene](/img/structure/B46976.png)

![4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl-](/img/structure/B46988.png)

![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)